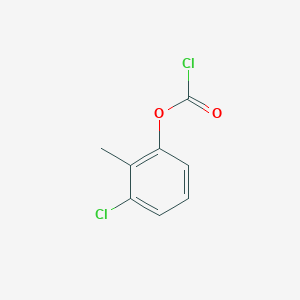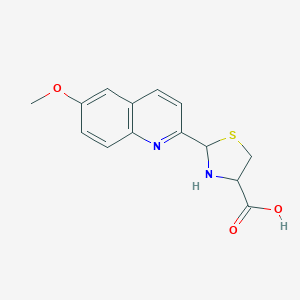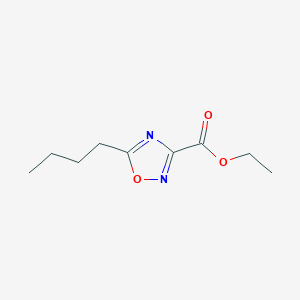
Adamantane-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantane-2-sulfonamide is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. The sulfonamide group attached to the adamantane core imparts distinct chemical and physical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of adamantane-2-sulfonamide typically involves the sulfonylation of adamantane derivatives. One common method is the reaction of adamantane with chlorosulfonic acid, followed by the introduction of an amine group to form the sulfonamide. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Non-polar solvents like dichloromethane
Catalysts: Acid catalysts such as sulfuric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification steps: Including recrystallization and chromatography to ensure high purity
Analyse Des Réactions Chimiques
Types of Reactions: Adamantane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate
Reduction: Employing reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halides in the presence of a base like sodium hydroxide
Major Products:
Oxidation: Formation of sulfonic acids
Reduction: Formation of amines
Substitution: Formation of substituted adamantane derivatives
Applications De Recherche Scientifique
Adamantane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules
Biology: Studied for its potential as an enzyme inhibitor
Medicine: Investigated for its antiviral and antibacterial properties
Industry: Utilized in the development of advanced materials and polymers
Mécanisme D'action
The mechanism of action of adamantane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
- Adamantane-1-sulfonamide
- Adamantane-3-sulfonamide
- Memantine
Comparison: Adamantane-2-sulfonamide is unique due to the position of the sulfonamide group, which influences its reactivity and interaction with other molecules. Compared to adamantane-1-sulfonamide and adamantane-3-sulfonamide, it may exhibit different biological activities and chemical properties. Memantine, another adamantane derivative, is primarily used in the treatment of neurodegenerative diseases, highlighting the diverse applications of adamantane derivatives.
Propriétés
Formule moléculaire |
C10H17NO2S |
|---|---|
Poids moléculaire |
215.31 g/mol |
Nom IUPAC |
adamantane-2-sulfonamide |
InChI |
InChI=1S/C10H17NO2S/c11-14(12,13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H2,11,12,13) |
Clé InChI |
DWFKLHJPOJFDSB-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)C3S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)







![2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoicacid](/img/structure/B13635882.png)
